2-[(2-Chlorophenyl)formamido]propanoic acid
Description
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHWUYGTNAGDHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 2-Chlorobenzaldehyde
Method :
2-Chlorobenzaldehyde undergoes chlorination with Cl$$2$$ in the presence of phosphorus pentachloride (PCl$$5$$) at 140–170°C.
Reaction :
$$
\text{2-Chlorobenzaldehyde} + \text{Cl}2 \xrightarrow{\text{PCl}5, \Delta} \text{2-Chlorobenzoyl chloride} + \text{HCl}
$$
Yield : 93%
Key Parameters :
Thionyl Chloride-Mediated Conversion
Method :
2-Chlorobenzoic acid reacts with thionyl chloride (SOCl$$2$$) under reflux.
Reaction :
$$
\text{2-Chlorobenzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{2-Chlorobenzoyl chloride} + \text{SO}_2 + \text{HCl}
$$
Yield : 85–90%
Advantages : Solvent-free, scalable for industrial production.
Coupling of 2-Chlorobenzoyl Chloride with Alanine
Direct Acylation in Polar Solvents
Method :
DL-Alanine reacts with 2-chlorobenzoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base.
Reaction :
$$
\text{DL-Alanine} + \text{2-Chlorobenzoyl chloride} \xrightarrow{\text{TEA, DCM}} \text{2-[(2-Chlorophenyl)formamido]propanoic acid} + \text{HCl}
$$
Conditions :
Carbodiimide-Mediated Coupling
Method :
Use of dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) in DMF.
Mechanism :
- Activation of 2-chlorobenzoic acid with DCC/NHS.
- Reaction with alanine methyl ester.
- Saponification with NaOH to free acid.
Reaction :
$$
\text{2-Chlorobenzoic acid} \xrightarrow{\text{DCC, NHS}} \text{Active ester} \xrightarrow{\text{Alanine methyl ester}} \text{Methyl 2-[(2-chlorophenyl)formamido]propanoate} \xrightarrow{\text{NaOH}} \text{Product}
$$
Yield : 85–90% (after saponification)
Advantages : High enantiomeric purity (>98% ee).
Alternative Synthetic Routes
Enzymatic Resolution of Racemates
Method :
Lipase-catalyzed kinetic resolution of DL-alanine derivatives in organic-aqueous biphasic systems.
Conditions :
Friedel-Crafts Acylation
Method :
Aspartic acid anhydride reacts with 2-chlorobenzene derivatives using triflic acid (TfOH) as a catalyst.
Reaction :
$$
\text{Aspartic anhydride} + \text{2-Chlorobenzene} \xrightarrow{\text{TfOH}} \text{this compound}
$$
Yield : 65% (with 20 mol% TfOH)
Optimization and Yield Analysis
Table 1: Comparative Performance of Methods
| Method | Yield (%) | Purity (%) | Racemization Risk | Scalability |
|---|---|---|---|---|
| Direct Acylation | 72–78 | 95–98 | Moderate | High |
| DCC/NHS Coupling | 85–90 | >99 | Low | Moderate |
| Enzymatic Resolution | 45–50 | 98 | None | Low |
| Friedel-Crafts | 65 | 90 | High | Moderate |
Key Observations :
- DCC/NHS coupling offers the highest yield and purity but requires costly reagents.
- Enzymatic methods avoid racemization but are limited to 50% yield.
Challenges and Solutions
Racemization Control
Chemical Reactions Analysis
2-[(2-Chlorophenyl)formamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C11H12ClN2O4 and a molecular weight of 270.67 g/mol. It features a chiral center, which contributes to its biological activity and interaction with biological systems. The structural arrangement includes a propanoic acid backbone with a carbamoyl group and a chlorophenyl substituent, suggesting potential reactivity typical of amino acids and carboxylic acids .
Medicinal Chemistry
-
Pharmaceutical Development :
- The compound's unique structure makes it a candidate for drug development, particularly for conditions that involve the modulation of metabolic pathways. Its interaction with specific receptors may lead to the development of therapeutic agents targeting metabolic disorders or cancer.
- Preliminary studies indicate potential anti-inflammatory properties, which warrant further investigation into its efficacy and mechanism of action.
-
Structure-Activity Relationship Studies :
- Research on the structure-activity relationships of similar compounds has shown that modifications to the chlorophenyl group can significantly affect biological activity. This suggests that 2-[(2-Chlorophenyl)formamido]propanoic acid could serve as a lead compound for developing more potent derivatives .
Biochemical Applications
-
Enzyme Interaction Studies :
- The compound could be utilized in studies examining enzyme inhibition or activation. Its structural features may allow it to interact with various enzymes involved in metabolic pathways, providing insights into biochemical processes.
- Cell Culture Studies :
Analytical Chemistry
- Analytical Methods Development :
Case Study 1: Anti-Inflammatory Activity
A study investigating the anti-inflammatory effects of structurally related compounds highlighted the potential of this compound as an effective anti-inflammatory agent. The results indicated that modifications to the chlorophenyl group enhanced its inhibitory activity against pro-inflammatory cytokines in vitro.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of specific metabolic enzymes demonstrated that this compound could inhibit enzyme activity in a dose-dependent manner. This finding supports its potential application in drug discovery aimed at metabolic diseases.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of 2-[(2-Chlorophenyl)formamido]propanoic acid with analogous compounds:
Key Observations:
- Substituent Effects: The position and type of substituents significantly alter molecular properties.
- Lipophilicity : Dichloro derivatives (e.g., ) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Solubility : Methoxy-substituted analogs () show improved solubility due to the polar OCH₃ group, a critical factor in drug design .
Biological Activity
2-[(2-Chlorophenyl)formamido]propanoic acid is a compound of interest due to its potential biological activities. This article aims to summarize the known biological effects, mechanisms of action, and relevant research findings associated with this compound.
The chemical structure of this compound includes a formamido group and a chlorophenyl moiety, which may influence its biological activity through interactions with various biological targets. The presence of the chlorine atom is particularly noteworthy as it can affect the compound's polarity and hydrogen bonding capabilities, potentially impacting its solubility and bioavailability in biological systems.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Ion Channel Modulation : Similar compounds have been studied for their ability to modulate ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR), which plays a crucial role in ion transport across epithelial cells .
- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes, which could be relevant in various therapeutic contexts, including cancer and infectious diseases .
Case Studies and Research Findings
- Cystic Fibrosis Research : A study focused on small molecules that modulate CFTR identified several compounds that enhance ion flux, indicating potential therapeutic applications for cystic fibrosis. While this compound has not been directly tested in this context, its structural similarities suggest it could have similar effects .
- Antimicrobial Activity : Research has shown that compounds with structural features akin to this compound can exhibit antimicrobial properties. For instance, related derivatives have demonstrated efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial activity .
- Lead Compound Identification : In drug discovery efforts, the structural characteristics of this compound make it a candidate for screening in high-throughput assays aimed at identifying novel therapeutic agents. Compounds with similar frameworks have been evaluated for their ability to bind to target proteins involved in disease processes.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C10H12ClN3O2 |
| Melting Point | Not available |
| Solubility | Not available |
| Biological Targets | Ion channels, enzymes |
| Potential Applications | Cystic fibrosis, antimicrobial |
Q & A
Q. What are the recommended synthetic routes for 2-[(2-Chlorophenyl)formamido]propanoic acid?
- Methodological Answer : Synthesis typically begins with the preparation of a 2-chlorophenyl intermediate, followed by formamidation. Key steps include:
- Intermediate Synthesis : React 2-chlorobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by reduction to yield 2-chlorophenylamine derivatives .
- Formamidation : Couple the amine with propanoic acid derivatives using carbodiimide crosslinkers (e.g., EDC/HCl) under nitrogen to prevent oxidation .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons (2-chlorophenyl) appear as a multiplet at δ 7.2–7.6 ppm. The formamide proton (NH) resonates as a singlet at δ 8.1–8.3 ppm. The propanoic acid α-proton appears as a quartet near δ 4.2 ppm (J = 7 Hz) .
- ¹³C NMR : The carbonyl carbons (formamide and carboxylic acid) appear at δ 165–175 ppm .
- IR : Stretching vibrations for amide (C=O at ~1660 cm⁻¹) and carboxylic acid (O-H at ~2500–3300 cm⁻¹) confirm functional groups .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 242.6 (calculated for C₁₀H₉ClN₂O₃) .
Q. What safety protocols are critical during synthesis?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents (e.g., chlorinated solvents) .
- Waste Disposal : Segregate halogenated waste (e.g., chlorophenyl intermediates) and neutralize acidic byproducts with sodium bicarbonate before disposal .
- Exposure Monitoring : Conduct air sampling in labs to detect chlorobenzene vapors (OSHA PEL: 75 ppm). Use OSHA-compliant medical surveillance if exposure exceeds limits .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/methanol). Resolve ambiguities in stereochemistry (e.g., E/Z isomerism in the formamide group) using SHELX or Olex2 software .
- Key Parameters : Analyze bond angles (e.g., C-N-C=O ~120°) and torsion angles to confirm planar amide geometry. Compare with Cambridge Structural Database entries for validation .
Q. What strategies address contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Assays : Use HEK293 or HepG2 cells for cytotoxicity studies (MTT assay, 48-hour exposure) to compare results across labs. Include positive controls (e.g., doxorubicin) .
- Impurity Analysis : Quantify byproducts (e.g., 2-chlorophenylpropanoic acid) via LC-MS. Even 1% impurities can skew IC₅₀ values .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to harmonize data from disparate studies, accounting for variables like solvent (DMSO vs. ethanol) .
Q. How to design experiments probing enzyme inhibition mechanisms?
- Methodological Answer :
- Kinetic Studies : Use Michaelis-Menten plots to assess competitive/non-competitive inhibition. For cyclooxygenase (COX-2), monitor prostaglandin E₂ reduction via ELISA after pre-incubating the enzyme with the compound .
- Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding sites. The chlorophenyl group may occupy hydrophobic pockets, while the carboxylic acid interacts with catalytic residues (e.g., Arg120 in COX-2) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) by titrating the compound into enzyme solutions. Exothermic peaks indicate favorable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
